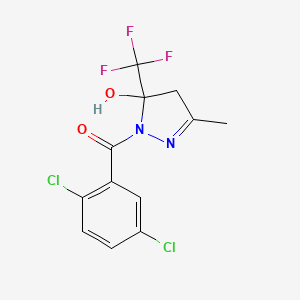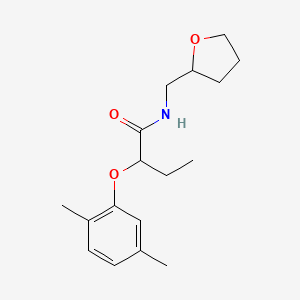![molecular formula C24H27N3O3S B5966028 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5966028.png)
4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone, also known as PMSF, is a widely used serine protease inhibitor in biochemical and biological research. It is a small molecule that has a molecular weight of 383.5 g/mol and a chemical formula of C19H21N3O4S. PMSF is a white to off-white crystalline powder that is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO).
Mechanism of Action
4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone inhibits serine proteases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond prevents the protease from cleaving its substrate and thus inhibits its activity. 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone is a reversible inhibitor and its inhibition can be reversed by the addition of reducing agents such as dithiothreitol (DTT).
Biochemical and Physiological Effects:
4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone has been shown to inhibit a wide range of serine proteases including trypsin, chymotrypsin, thrombin, and plasmin. It has also been shown to inhibit the activity of some non-serine proteases such as papain and cathepsin B. In addition to its protease inhibitory activity, 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone as a protease inhibitor is its broad specificity. It can inhibit a wide range of serine proteases and some non-serine proteases. Another advantage is its reversible inhibition, which allows for the recovery of enzyme activity after inhibition. However, 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone is not a specific inhibitor and can also inhibit other enzymes that contain a serine residue in their active site. In addition, 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone can be inactivated by hydrolysis in aqueous solutions and is not stable at high pH.
Future Directions
There are several future directions for the use of 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone in research. One direction is the development of more specific protease inhibitors that can target individual proteases with high selectivity. Another direction is the use of 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone in combination with other inhibitors to achieve synergistic effects. Finally, the development of new methods for the delivery of 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone to specific tissues and cells could lead to new therapeutic applications.
Synthesis Methods
The synthesis of 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone involves the reaction of 4-nitrobenzyl chloride with piperidine to form 4-nitrobenzylpiperidine. This intermediate is then reacted with sodium sulfite to form 4-nitrobenzylsulfonate. The final step involves the reaction of 4-nitrobenzylsulfonate with 6-methyl-3(2H)-pyridazinone in the presence of sodium hydroxide to form 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone.
Scientific Research Applications
4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone is widely used in biochemical and biological research as a serine protease inhibitor. It has been used to study the role of serine proteases in various biological processes such as blood coagulation, fibrinolysis, and apoptosis. 4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone has also been used to inhibit proteases in cell lysates, tissue extracts, and purified enzyme preparations.
properties
IUPAC Name |
5-[[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-18-15-22(24(28)26-25-18)17-20-7-9-23(10-8-20)31(29,30)27-13-11-21(12-14-27)16-19-5-3-2-4-6-19/h2-10,15,21H,11-14,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGOPMFPBRSCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5965971.png)
![1-[cyclohexyl(methyl)amino]-3-(4-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5965975.png)
![5-(4-bromophenyl)-N-(sec-butyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5965977.png)

![N-[1-(1'-benzyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B5965991.png)
![2-methyl-4-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B5965997.png)
![5-fluoro-2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5966003.png)

![3-(4-fluorophenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B5966021.png)
![2-butyryl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966035.png)
![5-(3-fluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5966042.png)
![3-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5966043.png)
![2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5966053.png)